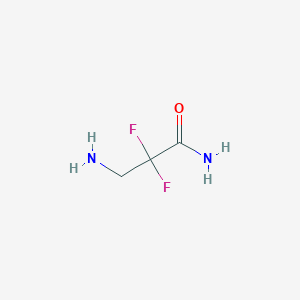

3-Amino-2,2-difluoropropanamide

Description

Significance of Vicinal Difluorination in Organic Building Blocks for Advanced Synthesis

The introduction of two fluorine atoms on adjacent (vicinal) carbon atoms in an organic scaffold is a powerful strategy for creating high-value building blocks for advanced synthesis. This vicinal difluorination imparts profound changes to the electronic and conformational properties of a molecule. Methods to achieve this transformation have been a long-standing challenge, but recent advances in I(I)/I(III) catalysis have provided effective solutions. acs.org These methods often involve the in-situ generation of an ArIF₂ species from an aryl iodide catalyst, an HF source, and a terminal oxidant to facilitate the difluorination of olefins. acs.org

The resulting vicinal difluoroalkanes are of significant interest for several reasons:

Bioisosterism: The threo-difluoroalkane motif can act as a bioisostere for an E-alkene, meaning it can mimic the size and shape of the double bond while offering different physicochemical properties. nih.gov This substitution can lead to analogues of bioactive molecules with enhanced solubility, photostability, and even improved biological activity. nih.gov

Conformational Control: The strong gauche effect induced by the two highly electronegative fluorine atoms can lock the molecule into a specific conformation, which is highly desirable in drug design for optimizing binding to biological targets.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making vicinal difluorinated compounds more resistant to metabolic degradation, thereby increasing their in-vivo half-life.

The stereoselective synthesis of organofluorine compounds with vicinal stereogenic centers remains a challenge but is highly sought after. nih.gov Nickel-hydride catalyzed hydroalkylation of fluoroalkenes represents a modern approach to afford fluorinated motifs with two adjacent chiral centers in high yields and stereoselectivities. nih.gov Such methods are crucial for accessing biologically relevant and highly enantioenriched organofluorine compounds, including the challenging vicinal difluorides. nih.gov The development of these synthetic tools has expanded the accessibility of vicinal difluorinated building blocks for use in medicinal chemistry and materials science. chemrxiv.orgorganic-chemistry.org

Contextualization of α,α-Difluorinated β-Amino Acid Derivatives within Medicinal Chemistry and Agrochemistry Research

3-Amino-2,2-difluoropropanamide is a derivative of an α,α-difluorinated β-amino acid. This class of compounds, characterized by a difluoromethylene group adjacent to an amino group, serves as a critical scaffold in the design of novel therapeutic and agrochemical agents. chemrxiv.orgnih.gov The gem-difluoro group is a bioisostere for ketones, ethers, or a methylene (B1212753) group, and its high dipole moment can influence protein structure and binding interactions. nih.gov

The importance of these derivatives is underscored by their application as key components in various biologically active molecules:

Enzyme Inhibitors: Lead structures featuring the α,α-difluoro-β-amino-carbonyl motif have been developed as potent inhibitors of enzymes such as caspase-1, HIV-1 protease, and human plasma renin. nih.gov

Receptor Agonists: These motifs are also found in agonists for critical receptors like the GABA-B receptor. nih.gov

Peptide Mimics: Given that β-amino amides are attractive scaffolds for bioactive molecules like andrimid (B1212256) and sitagliptin, their fluorinated counterparts are expected to yield novel compounds with enhanced properties. chemrxiv.org The fluorine atoms can improve metabolic stability compared to non-fluorinated molecules, as the C-F bond is less susceptible to oxidative metabolism. chemrxiv.org

Agrochemicals: At least half of all commercial agrochemicals contain fluorine, highlighting the element's importance in this sector. nih.gov The enhanced stability and altered biological activity provided by fluorination are key to developing effective and persistent pesticides and herbicides.

The synthesis of these valuable compounds often involves the addition of difluoroenolates to imines, with several strategies developed to generate the necessary reactants. nih.gov The stability of the α,α-difluoro-β-amino ketone structure has been demonstrated in rat serum, indicating its potential value as a chemical probe or a lead structure in drug discovery. nih.govacs.org

| Bioactive Target/Application | Example Class of Compound | Reference |

| Caspase-1 Inhibitors | α,α-Difluoro-β-amino-carbonyl derivatives | nih.gov |

| HIV-1 Protease Inhibitors | α,α-Difluoro-β-amino-carbonyl derivatives | nih.gov |

| Human Plasma Renin Inhibitors | α,α-Difluoro-β-amino-carbonyl derivatives | nih.gov |

| GABA-B Receptor Agonists | α,α-Difluoro-β-amino-carbonyl derivatives | nih.gov |

| Pharmaceutical Mimics | α,α-Difluoro-β-amino amides | chemrxiv.orgrsc.org |

| Agrochemicals | General Fluorinated Compounds | nih.gov |

Overview of Research Trajectories for this compound and Related Fluoroamide Structures

The research trajectory for this compound and related fluoroamides is focused on the development of efficient and direct synthetic routes. Historically, the synthesis of α,α-difluoro-β-amino amides required multiple steps, often starting from imines and halodifluoroacetic acid esters via condensation reactions with amines or α,α-difluoro-β-lactams. chemrxiv.org

Recent research endeavors have aimed to simplify these processes. Key modern synthetic methods include:

Zinc-Promoted Reformatsky Reaction: This method provides a direct approach to α,α-difluoro-β-amino amides by reacting aldimines with bromodifluoroacetamides. chemrxiv.orgrsc.org This reaction has been shown to produce various N-protected α,α-difluoro-β-amino-β-aryl amides in good to excellent yields (64–95%). chemrxiv.org

Mannich-type Reactions: The use of imines with α,α-difluoro-α-trimethylsilylacetoamide represents another direct pathway to these structures. chemrxiv.org

In Situ Imine Generation: To avoid the need to prepare and isolate potentially unstable imines, methods have been developed that generate them in situ from stable precursors like N-Boc-α-amidosulfones. nih.govacs.org These imines can then react with difluoroenolates, also generated in situ, to form the desired α,α-difluoro-β-amino ketones, which are close relatives of the target amides. nih.gov

These synthetic advancements reflect a clear trend towards practicality and efficiency, making these valuable fluorinated building blocks more accessible for research and development in medicinal and materials science. The focus is on creating robust, high-yielding, and operationally simple protocols that can be applied to a wide range of substrates. nih.gov The availability of this compound from commercial suppliers further facilitates its exploration in various research applications. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C3H6F2N2O |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

3-amino-2,2-difluoropropanamide |

InChI |

InChI=1S/C3H6F2N2O/c4-3(5,1-6)2(7)8/h1,6H2,(H2,7,8) |

InChI Key |

FYRVGBQSNBOWEY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)(F)F)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Amino 2,2 Difluoropropanamide

De Novo Synthesis Approaches to the 3-Amino-2,2-difluoropropanamide Core

De novo synthesis, in a chemical context, refers to the creation of complex molecules from simpler, readily available precursors. wikipedia.org This is a fundamental concept in constructing the this compound framework.

A practical synthesis for a closely related precursor, 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine), highlights the use of common starting materials. One notable method involves a Reformatsky reaction, a classic carbon-carbon bond-forming reaction. In this sequence, ethyl bromodifluoroacetate reacts with a protected amino precursor, N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine, to yield the fully protected α,α-difluoro-β-amino acid. researchgate.net This approach effectively combines a carbonyl-containing fragment (the difluoroacetate) with an amine source to build the core structure. The subsequent conversion of the resulting carboxylic acid to the primary amide would complete the synthesis of this compound.

| Reaction Step | Reagents | Product | Reference |

| Reformatsky Reaction | Ethyl bromodifluoroacetate, N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine, Zinc | Fully protected 2,2-difluoro-3-aminopropanoic acid ester | researchgate.net |

| Deprotection/Amidation | Acid/Base Hydrolysis, Amidation Reagents | This compound | - |

For example, analogous syntheses of non-fluorinated propanamides demonstrate high yields for this step. The ammonolysis of 3-acetoxy-2,2-dimethylpropanoate esters with concentrated aqueous ammonia (B1221849) is a key step in producing 3-amino-2,2-dimethylpropionamide, a structurally similar compound. google.com

Valuable insights into the synthesis of this compound can be gleaned from methods used to prepare similar molecules. A patented method for producing 3-amino-2,2-dimethylpropionamide starts from hydroxymethyl trimethylacetic acid. google.com This multi-step process involves:

Esterification: The initial carboxylic acid is converted to its methyl or ethyl ester.

Protection/Activation: The hydroxyl group is converted into a better leaving group, such as a mesylate.

Ammonolysis: The activated ester is treated with ammonia, which displaces the leaving group and simultaneously converts the ester to the primary amide. google.com

This sequence showcases a robust pathway from a hydroxylated precursor to the final amino amide, a strategy that could be adapted for a difluorinated analogue if a suitable 3-hydroxy-2,2-difluoropropanoate starting material were available. Another analogous approach involves the synthesis of aminopropylphosphonates, where a key step is the ring-opening of an aziridine (B145994) ring with a nucleophile. mdpi.com

Advanced Fluorination Strategies for the Propanamide Scaffold

The introduction of fluorine atoms into a molecule requires specialized chemical methods, particularly when specific placement (regioselectivity) and reaction at a particular functional group (chemoselectivity) are required. grantome.comnih.govnih.gov

Achieving the precise installation of two fluorine atoms at the C2 position of the propanamide backbone is a significant synthetic hurdle. This typically involves using building blocks that already contain the difluoro-moiety, such as ethyl bromodifluoroacetate. researchgate.net Direct fluorination of a pre-formed propanamide scaffold presents challenges in controlling the position and number of fluorine atoms introduced.

Modern synthetic chemistry has developed sophisticated methods for regioselective fluorination. For instance, I(I)/I(III) catalysis has been used for the highly regioselective fluorination of allenes, demonstrating that catalytic systems can control the position of fluorine introduction in unsaturated systems. nih.govnih.gov While not directly applied to a saturated propanamide, these principles of using specific catalysts to direct fluorine to a particular carbon atom are at the forefront of organofluorine chemistry. The challenge in fluorinating a propanamide scaffold lies in activating the C-H bonds at the C2 position without affecting other parts of the molecule.

A powerful and modern strategy to achieve regioselectivity in C-H functionalization is the use of directing groups. rsc.org These are functional groups within the molecule that guide a catalyst to a specific C-H bond. In a groundbreaking development, the amide group itself, when converted to an N-fluoroamide, can act as a directing group for C-H fluorination. acs.orgnih.gov

An iron-catalyzed method has been developed where an N-fluoro-2-methylbenzamide undergoes selective fluorine transfer to benzylic, allylic, and even unactivated C-H bonds. acs.orgnih.gov The proposed mechanism involves a 1,5-hydrogen atom abstraction, a concept borrowed from the classic Hofmann–Löffler–Freytag reaction, where the iron catalyst facilitates the transfer of the fluorine atom from the nitrogen to a specific carbon atom. acs.org

Iron-Catalyzed Directed C-H Fluorination

| Component | Role | Reference |

|---|---|---|

| N-Fluoroamide | Substrate and Fluorine Source | acs.orgnih.gov |

| Iron(II) triflate (Fe(OTf)₂) | Catalyst | acs.orgnih.gov |

This methodology, while demonstrated on different scaffolds, represents a cutting-edge approach that could potentially be adapted for the synthesis of this compound. It offers a pathway to introduce fluorine atoms with high precision by leveraging the inherent structure of an amide precursor. acs.org

Divergent Synthesis Approaches for β-Fluoroamides, including Oxidative Deconstruction Methods

A significant advancement in the synthesis of β-fluoroamides involves the use of divergent strategies, particularly those employing the oxidative deconstruction of readily available starting materials. One such expedient method utilizes cyclopropanone (B1606653) equivalents to generate β-fluoroamides through a silver-catalyzed oxidative ring-opening reaction. nih.govnih.gov This process begins with the addition of pyrazole (B372694) to a cyclopropanone hemiaminal, which serves as a transient leaving group. The subsequent silver(I)-catalyzed ring-opening fluorination of the hemiaminal intermediate, using a reagent like Selectfluor®, yields a β-fluorinated N-acylpyrazole. nih.gov

This N-acylpyrazole is a key divergent intermediate. Its reactivity allows for nucleophilic substitution with a variety of amines to produce the target β-fluoroamides in a telescopic, one-pot manner. nih.gov The versatility of this intermediate is a cornerstone of the divergent approach; by selecting a different nucleophile, the synthetic pathway can be directed toward other valuable compounds. For instance, the addition of alcohols or hydrides as the terminal nucleophile can lead to the synthesis of β-fluoroesters and γ-fluoroalcohols, respectively. nih.govacs.org

The mechanism is believed to proceed through a radical-mediated pathway. This is supported by experimental evidence where enantiopure starting materials yielded racemic products, indicating the formation of a non-concerted ring-opening and fluorination process. nih.gov The use of a very low catalyst loading (e.g., 1 mol% Ag₂CO₃) is a notable advantage of this method compared to similar reactions with cyclopropanols that require significantly higher catalyst concentrations. nih.gov

Table 1: Synthesis of β-Fluoroamides via Oxidative Deconstruction

| Starting Cyclopropanone Equivalent | Amine Nucleophile | Resulting β-Fluoroamide Product | Reported Yield |

|---|---|---|---|

| 1-((1-Ethoxycyclopropyl)oxy)butane | Benzylamine | N-Benzyl-3-fluoro-3-phenylpropanamide | 85% (NMR Yield of intermediate) |

| 1-((1-Isopropoxycyclopropyl)oxy)cyclohexane | Morpholine | 3-Cyclohexyl-3-fluoro-1-morpholinopropan-1-one | Data not specified |

| (1R,2S)-1-Phenyl-2-((1-ethoxycyclopropyl)oxy)propane | Aniline | 3-Fluoro-N,3-diphenylpropanamide | Diastereomeric mixture observed |

Data derived from studies on silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals. nih.gov

Investigation of Aqueous Fluoroalkylation Reactions and Their Synthetic Applicability

The field of organic synthesis is increasingly attentive to environmental concerns, prompting the development of reactions in aqueous media. rsc.org Fluoroalkylation reactions, traditionally conducted in hydrophobic organic solvents, are now being explored in water, which serves as a benign and economical solvent or co-solvent. rsc.org The development of effective catalytic systems and novel reagents is crucial for the success of these aqueous reactions. rsc.org

Stereoselective Synthesis of Enantiopure this compound and Its Precursors

Achieving stereocontrol is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. The synthesis of enantiopure this compound requires precise methods to establish the desired stereochemistry at the C3 position.

Chiral Auxiliaries and Asymmetric Catalysis in Fluorination Reactions

One powerful strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of α,α-difluoro-β-amino acids, chiral 1,3-oxazolidines derived from amino acids can be diastereoselectively alkylated with reagents like ethyl bromodifluoroacetate. researchgate.net The chiral auxiliary guides the approach of the electrophile, leading to the formation of one diastereomer in high excess (up to 99% de). researchgate.net Subsequent cleavage of the auxiliary provides the enantiomerically enriched product. researchgate.net Similarly, enantiopure p-toluenesulfinimines have been used as effective chiral imine equivalents in Reformatsky-type additions with BrZnCF₂COOEt, affording an efficient route to enantiomerically pure α,α-difluoro-β-amino acids. researchgate.net

Asymmetric catalysis offers a more atom-economical approach, where a substoichiometric amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. Catalytic asymmetric fluorination can be achieved using chiral catalysts to control the stereochemistry of C-F bond formation. For example, chiral iodine catalysts have been used with BF₃·Et₂O as a fluorine source to achieve catalytic asymmetric aminofluorination, producing chiral fluorinated products with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (>20:1 dr). nih.gov Another approach involves chiral phase-transfer catalysis, where a chiral catalyst, such as a bis-urea or a linked dicarboxylate, forms a chiral ion pair with a fluorinating agent (e.g., Selectfluor or CsF), enabling enantioselective fluorination. researchgate.net

Table 2: Asymmetric Fluorination Methodologies

| Method | Chiral Source | Fluorine Source | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Iodine Catalyst | BF₃·Et₂O | Catalytic asymmetric nucleophilic fluorination. nih.gov | Up to >99% ee |

| Chiral Auxiliary | Chiral 1,3-Oxazolidine | BrCF₂CO₂Et | Diastereoselective alkylation. researchgate.net | Up to 99% de |

| Phase-Transfer Catalysis | Chiral Bis-urea Catalyst | CsF | Enantioselective ring opening of azetidinium ions. researchgate.net | High yields and enantiomeric excess |

Synthesis via Chiral Amino Acid Derivatives (e.g., β-amino acid analogues)

Building upon the existing chirality of natural or synthetic amino acids is a common and effective strategy. α,α-Difluoro-β-amino acids, which are direct analogues of the target compound, can be synthesized through multi-step sequences starting from chiral precursors. researchgate.net One route involves a Reformatsky-type reaction to prepare N-substituted 3-amino-2,2-difluoropropanoates, which are then cyclized to form 3,3-difluoroazetidin-2-ones. researchgate.net These azetidinones, which are cyclic β-amino acid derivatives, can then be hydrolyzed under acidic conditions to yield the final optically pure α,α-difluoro-β-amino acid. researchgate.net

This approach leverages the "chiral pool," using readily available chiral molecules as starting materials. For instance, the synthesis of other complex chiral amino acids often begins with precursors like Garner's aldehyde, which is derived from the amino acid serine. elsevierpure.com This strategy effectively transfers the stereochemistry of the starting material to the final product through a series of stereoconservative or stereocontrolled reactions.

Chemical Transformations and Reaction Mechanisms of 3 Amino 2,2 Difluoropropanamide

Reactivity Profiles of the Amino and Amide Functionalities

The primary amine and amide groups in 3-Amino-2,2-difluoropropanamide serve as key sites for chemical modifications. Their reactivity is a focal point for the synthesis of more complex molecules and novel chemical entities.

Nucleophilic Reactions Involving the Primary Amine Group

The primary amine group in this compound is a primary site for nucleophilic reactions. However, its reactivity is tempered by the strong electron-withdrawing effect of the adjacent gem-difluoro group. This electronic influence reduces the nucleophilicity of the nitrogen atom. masterorganicchemistry.com Despite this, the amine can participate in a variety of classical reactions with suitable electrophiles.

Common derivatization techniques for primary amines include acylation, alkylation, and silylation. frontiersin.org For instance, acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. Alkylation, the replacement of an active hydrogen with an alkyl or aryl group, can also be employed to modify the amine functionality. frontiersin.org Silylation is another common derivatization method that increases thermal and chemical stability, as well as volatility for analytical purposes. frontiersin.org

While specific examples for this compound are not extensively documented, by analogy to other fluorinated amines, these reactions are expected to proceed, potentially requiring more forcing conditions or specific catalysts to overcome the reduced nucleophilicity.

Derivatization at the Amide Nitrogen and Carbonyl Carbon

The amide functionality itself offers avenues for derivatization, both at the nitrogen and the carbonyl carbon. The amide nitrogen, being less basic than the primary amine, generally requires activation for successful derivatization. masterorganicchemistry.com However, methods exist for the N-alkylation and N-arylation of amides.

More commonly, the carbonyl group of the amide is the site of reaction. Amides can be reduced to the corresponding amines using strong reducing agents. The carbonyl carbon can also be a target for nucleophilic attack, although it is less electrophilic than the carbonyl carbon of an ester due to resonance delocalization from the nitrogen lone pair. auburn.edu

The synthesis of fluorinated amide derivatives can be achieved through various strategies, often involving the use of fluorinated building blocks or specialized fluorinating agents. nih.govacs.org For example, one-pot N-perfluoroalkylation-defluorination functionalization has been developed for the synthesis of perfluoroalkylated amides from nitrosoarenes. nih.govacs.org

Intramolecular Cyclization Reactions for Heterocycle Formation (by analogy)

The bifunctional nature of this compound, possessing both an amine and an amide group, presents the potential for intramolecular cyclization to form heterocyclic structures. While direct examples for this specific molecule are scarce, analogous reactions with β-amino amides are well-documented and provide insight into its potential reactivity. rsc.orgresearchgate.net

For instance, the intramolecular cyclization of N-aryl amides has been developed as a strategy for the synthesis of 3-amino oxindoles. nih.gov Similarly, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of benz[f]isoindoline derivatives. rsc.org In another example, the intramolecular aminolysis of 2-aminomethylbenzamide results in the formation of phthalimidine. researchgate.net

These examples suggest that, under appropriate conditions, the primary amine of this compound could undergo an intramolecular reaction with the amide carbonyl, potentially after activation, to form a cyclic system. The presence of the gem-difluoro group would undoubtedly influence the ease and outcome of such a cyclization.

Influence of Geminal Difluorination on Molecular Reactivity and Stability

Electronic Effects and Inductive Properties of Adjacent Fluorine Atoms

Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect) on the rest of the molecule. In this compound, the two fluorine atoms significantly polarize the C-F bonds, leading to a partial positive charge on the α-carbon. This inductive effect is a key determinant of the molecule's reactivity. nih.gov

The gem-difluoroalkene moiety, a related structural motif, is known to be electrophilic at the difluorinated carbon due to the inductive withdrawal of the fluorine atoms. nih.gov This suggests that the α-carbon in this compound will also be electron-deficient, influencing the reactivity of the adjacent carbonyl and amine groups.

The electronic properties of amides are also affected by the mode of attachment to a chromophore, where inversion of the amide orientation can shift reduction potentials. nih.gov While not directly attached to a chromophore in this case, the principle of electronic modulation by the local environment is relevant.

Modulation of Acidity, Basicity, and Hydrogen Bonding Interactions

The strong inductive effect of the geminal difluoro group has a significant impact on the acidity and basicity of the functional groups in this compound. The basicity of the primary amine is reduced due to the electron-withdrawing nature of the adjacent CF2 group. masterorganicchemistry.com This makes the amine a weaker base compared to its non-fluorinated counterpart.

Conversely, the acidity of the N-H protons of both the amine and amide groups is expected to be increased. The electron-withdrawing fluorine atoms stabilize the conjugate base formed upon deprotonation. The acidity of amide N-H groups can be tuned for anion binding, a concept that highlights the influence of adjacent electron-withdrawing groups. researchgate.net

Fluorine atoms can also participate in hydrogen bonding, acting as weak hydrogen bond acceptors. rsc.org The presence of C-F bonds can lead to the formation of C-H···F hydrogen bonds, which, although weak, can influence the conformation and packing of molecules in the solid state. rsc.org The ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor has also been noted, which is a consequence of the high polarization of the C-H bond. nih.govacs.org

Proposed Reaction Mechanisms in the Formation and Transformation of this compound

The synthesis of this compound and its subsequent chemical modifications involve several key reaction mechanisms. These pathways highlight the interplay of electronic effects of the fluorine atoms and the inherent reactivity of the amide and amino functionalities.

A primary route for the formation of α,α-difluoro-β-amino amides is the aza-Reformatsky reaction. This reaction involves the zinc-promoted coupling of an aldimine with a bromodifluoroacetamide. rsc.orgresearchgate.net The generally accepted mechanism for the Reformatsky reaction begins with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo-ester or, in this case, the α-bromo-difluoroacetamide. This forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate is less basic and less reactive than corresponding lithium or Grignard reagents, which allows for its selective addition to the imine without reacting with the amide functionality. wikipedia.org

The proposed mechanism for the formation of this compound via this route can be outlined as follows:

Formation of the Zinc Enolate: Metallic zinc undergoes oxidative addition to the carbon-bromine bond of a bromodifluoroacetamide derivative, generating a zinc enolate. This species is stabilized by the presence of the difluoro group and the amide.

Coordination and Nucleophilic Addition: The zinc enolate then coordinates to the nitrogen atom of the aldimine. The reaction proceeds through a cyclic transition state, where the carbon atom of the enolate attacks the electrophilic carbon of the imine. nih.govbeilstein-journals.org

Hydrolysis: Subsequent acidic workup protonates the newly formed nitrogen anion, yielding the final α,α-difluoro-β-amino amide product. wikipedia.org

The stereochemical outcome of this reaction can often be controlled by using chiral auxiliaries on the imine nitrogen, leading to a diastereoselective synthesis. The stereochemistry is typically rationalized by a six-membered, chair-like transition state where steric interactions are minimized. nih.govbeilstein-journals.org

| Step | Description | Key Intermediates |

| 1 | Oxidative addition of zinc to bromodifluoroacetamide | Zinc enolate |

| 2 | Coordination of zinc enolate to aldimine and nucleophilic attack | Six-membered cyclic transition state |

| 3 | Acidic workup | Protonated amino amide |

Transformations of this compound can involve reactions of the amide group or the primary amine.

Reduction to Diamine: α,α-Difluoro-β-amino amides can be reduced to the corresponding 2,2-difluoropropane-1,3-diamines. A combination of sodium borohydride (B1222165) and boron trifluoride etherate is an effective reagent system for this transformation. rsc.org The mechanism likely involves the activation of the amide carbonyl by the Lewis acidic BF₃, followed by hydride delivery from NaBH₄.

Hydrolysis: Under acidic or basic conditions, the amide functionality can be hydrolyzed to the corresponding carboxylic acid, 2,2-difluoro-β-aminopropanoic acid. libretexts.org

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water.

Base-promoted hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to expel the amine and form the carboxylate. libretexts.org

Cyclization to β-Lactams: Intramolecular cyclization of β-amino amides can lead to the formation of β-lactams (2-azetidinones). While specific examples for this compound are not prevalent in the reviewed literature, the general transformation can be envisioned. This cyclization can be promoted by activating the amide functionality. For instance, copper-catalyzed [3+1] cyclization of cyclopropenes with bromodifluoroacetamides has been reported to yield α,α-difluoro-β-lactams. rsc.org The mechanism involves the formation of a metal carbene intermediate. rsc.org

| Transformation | Reagents | Product Type |

| Reduction | NaBH₄, BF₃·OEt₂ | 2,2-Difluoropropane-1,3-diamine |

| Hydrolysis | H₃O⁺ or OH⁻ | 2,2-Difluoro-β-aminopropanoic acid |

| Cyclization | e.g., Copper catalysis | α,α-Difluoro-β-lactam |

Utility of 3 Amino 2,2 Difluoropropanamide in Organic Synthesis and Chemical Biology Research

Building Block for Novel Fluorinated Organic Scaffolds

The structure of 3-Amino-2,2-difluoropropanamide provides a robust platform for constructing complex fluorinated molecules. Its primary amine and amide functionalities serve as handles for further chemical elaboration, while the difluoromethylene unit imparts critical properties to the resulting structures.

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a major focus of chemical biology. Fluorinated β-amino acids are particularly valuable in this context. The introduction of fluorine can enhance resistance to metabolic degradation and influence the secondary structure of peptide chains.

This compound serves as an excellent starting point for creating β-amino acid analogues. These analogues can be incorporated into peptide sequences to generate peptidomimetics with tailored properties. For instance, α-fluorinated phosphonates are considered hydrolytically stable mimics of naturally occurring phosphates, and the synthesis of their dipeptide analogues has been efficiently achieved. beilstein-journals.org The synthesis of such complex analogues often involves optimized steps for peptide bond formation, utilizing reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) in combination with additives like OxymaPure to ensure high yields and easy purification. beilstein-journals.org

Furthermore, fluorinated amino acids have been successfully used to construct foldamers—oligomers that adopt stable, well-defined secondary structures. researchgate.net These fluorinated foldamers can be designed to modulate biological processes, such as the aggregation of amyloid proteins. researchgate.net

The versatility of fluorinated amino-acid-derived building blocks extends to their use in synthesizing complex heterocyclic systems. Heterocycles are core components of many functional molecules, from pharmaceuticals to materials. One prominent example is the synthesis of fluorinated foldamers based on 1,4-disubstituted-1,2,3-triazole (1,4-Tz) amino acids. researchgate.net These structures can be efficiently prepared through copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, integrating the fluorinated backbone into a stable triazole ring. researchgate.net The resulting "triazolamers" represent a novel class of functional materials whose conformational preferences and biological interactions can be finely tuned by the presence of fluorine. researchgate.net The study of these fluorinated foldamers is an emerging field with potential applications in modulating protein-protein interactions. researchgate.net

Precursor for Advanced Fluorinated Research Probes

Research probes are essential tools in chemical biology for elucidating biological pathways and identifying drug targets. The unique spectroscopic properties and biological inertness of the C-F bond make fluorinated molecules ideal candidates for such probes.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve the systematic modification of a lead compound to understand how its chemical structure relates to its biological activity. This compound is an ideal scaffold for generating libraries of derivatives for SAR studies. By modifying its amino and amide groups, researchers can explore the chemical space around a biological target.

For example, SAR studies on LFA-1/ICAM-1 antagonists involved replacing a diaminopropanoic acid moiety with novel heteroaryl-bearing α-amino acids to improve potency. nih.gov Similarly, derivatives of this compound could be synthesized to probe specific interactions within a receptor's binding site. In another study, replacing a serine's hydroxy group with a functionalized amido group allowed for the exploration of an adjacent hydrophobic pocket in the NMDA receptor glycine (B1666218) site, leading to a range of compounds with varying activities from antagonism to partial agonism. nih.gov This highlights how strategic derivatization can fine-tune biological function. The antibacterial activity of 3-arylcoumarins was found to be highly dependent on the substitution pattern, with a nitro group at a specific position being essential for activity. mdpi.com

Below is a table illustrating hypothetical SAR insights that could be derived from derivatives of this compound, based on established principles.

| Scaffold Modification | Rationale | Potential Impact on Activity | Reference Principle |

| Alkylation/Arylation of the N-terminus | Explore hydrophobic/aromatic interactions in the binding pocket. | Increase or decrease binding affinity depending on pocket characteristics. | nih.gov |

| Acylation of the N-terminus with various groups | Introduce hydrogen bond donors/acceptors or charged groups. | Modulate solubility and binding interactions. | nih.govnih.gov |

| Replacement of the amide with other functional groups (e.g., ester, ketone) | Alter electronic properties and hydrogen bonding capacity. | Change binding mode or metabolic stability. | mdpi.com |

| Cyclization into heterocyclic systems | Constrain the molecule's conformation to favor an active state. | Increase potency and selectivity. | researchgate.net |

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis where a key functional group is introduced at one of the final steps in the synthesis of a complex molecule. This approach is highly efficient as it allows for the rapid generation of a diverse set of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each target molecule.

Building blocks derived from this compound are well-suited for LSF strategies. Their relatively small size and reactive handles allow them to be coupled to complex molecular scaffolds late in a synthetic sequence. Introducing the gem-difluoro motif at a late stage is particularly advantageous as it can significantly alter the properties of the parent molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile without requiring a complete redesign of the synthetic route.

Broader Applications in Agrochemical and Material Science Research through Fluorinated Derivatives

The influence of fluorine substitution is not limited to pharmaceuticals. Derivatives of this compound have potential applications in agrochemical and material science research.

In agrochemical research, the introduction of fluorine is a well-established strategy to increase the metabolic stability and efficacy of pesticides and herbicides. The C-F bond's resistance to cleavage by metabolic enzymes can prolong the active lifetime of a compound in the field, leading to improved performance. Therefore, fluorinated building blocks are of high interest for the synthesis of novel agrochemicals.

In material science, the unique properties of fluorine can be harnessed to create materials with advanced functionalities. As mentioned, fluorinated foldamers derived from amino acid analogues can be designed to self-assemble into well-defined nanostructures or to interact specifically with biological macromolecules. researchgate.net This opens up possibilities for creating novel biomaterials, sensors, or materials for molecular recognition. The incorporation of difluoromethylene units can influence properties such as thermal stability, hydrophobicity, and phase behavior, making derivatives of this compound attractive for the design of new polymers and functional organic materials.

Computational and Theoretical Investigations of 3 Amino 2,2 Difluoropropanamide

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

A foundational aspect of understanding any molecule is the study of its electronic structure. For 3-amino-2,2-difluoropropanamide, quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be invaluable. Such studies could elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. This information is critical for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

The presence of highly electronegative fluorine atoms and the amide and amine functional groups suggests a complex electronic environment. A detailed analysis of the bond lengths and angles, as well as the bond orders, would provide a quantitative measure of the electronic effects at play. For instance, the influence of the gem-difluoro group on the adjacent carbonyl and amino groups is a key area for investigation.

Table 1: Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆F₂N₂O |

| Molecular Weight | 124.09 g/mol |

| Monoisotopic Mass | 124.04482 Da uni.lu |

| Predicted XlogP | -1.1 uni.lu |

| Predicted Hydrogen Bond Donor Count | 2 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. A thorough conformational analysis would identify the low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. MD simulations would allow for the exploration of the conformational landscape over time, revealing the flexibility of the molecule and the nature of its interactions with surrounding molecules.

Reaction Pathway Modeling and Elucidation of Mechanistic Details

Understanding the reactivity of this compound is essential for its synthesis and potential applications. Computational modeling can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. For example, the reactivity of the amino and amide groups, and the influence of the difluoromethyl group on these reactions, could be systematically studied. This would provide a mechanistic understanding at the atomic level, guiding the design of synthetic routes and predicting potential degradation pathways.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are a powerful tool for predicting spectroscopic data, which can then be used to aid in the experimental characterization of a compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns would be highly valuable. Comparing these predicted spectra with experimental data can confirm the structure of the molecule and provide a more detailed assignment of the observed signals. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which is a parameter related to its shape and can be measured by ion mobility mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 125.05210 | 120.0 |

| [M+Na]⁺ | 147.03404 | 127.3 |

| [M-H]⁻ | 123.03754 | 117.1 |

| [M+NH₄]⁺ | 142.07864 | 141.0 |

| [M+K]⁺ | 163.00798 | 126.8 |

Advanced Characterization Techniques in Research on 3 Amino 2,2 Difluoropropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Amino-2,2-difluoropropanamide in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the aminomethylene group (-CH₂NH₂) would likely appear as a triplet due to coupling with the adjacent difluorinated carbon. The amine protons (-NH₂) themselves may present as a broad singlet, with their chemical shift and appearance being sensitive to solvent and concentration. The amide protons (-CONH₂) would also give rise to characteristic signals, potentially as two separate signals due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. Three distinct signals are anticipated: one for the carbonyl carbon of the amide group, another for the quaternary difluorinated carbon (-CF₂-), and a third for the aminomethylene carbon (-CH₂NH₂). The signal for the difluorinated carbon will exhibit a characteristic large coupling constant due to the attached fluorine atoms (¹J-CF), providing definitive evidence for the geminal difluoro substitution.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, the two magnetically equivalent fluorine atoms are expected to produce a single signal. The multiplicity of this signal will be a triplet due to coupling with the two adjacent methylene (B1212753) protons (³J-FH). The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Triplet | -CH₂NH₂ |

| ¹H | Variable | Broad Singlet | -NH₂ |

| ¹H | Variable | Two Singlets | -CONH₂ |

| ¹³C | ~170 - 175 | Singlet | C=O |

| ¹³C | ~115 - 125 | Triplet (due to ¹J-CF) | -CF₂- |

| ¹³C | ~40 - 50 | Triplet (due to ³J-CF) | -CH₂NH₂ |

| ¹⁹F | Variable | Triplet | -CF₂- |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Predicted HRMS data for the protonated molecule [M+H]⁺ of this compound (C₃H₇F₂N₂O⁺) indicates a monoisotopic mass of 125.05210 Da. uni.lu Experimental determination of the mass with high accuracy can confirm the elemental formula.

The fragmentation of protonated amino acids in the gas phase typically involves the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov For this compound, characteristic fragmentation pathways would likely involve:

Loss of ammonia (NH₃): This would result in a fragment ion corresponding to the loss of the amino group.

Loss of water (H₂O): Dehydration can occur from the amide group.

Decarbonylation: The loss of carbon monoxide from the amide functionality is another common fragmentation route.

The presence of the difluoromethylene group would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. Analysis of these fragmentation patterns allows for the confirmation of the compound's structure.

Below is a table of predicted m/z values for various adducts of this compound. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 125.05210 |

| [M+Na]⁺ | 147.03404 |

| [M+NH₄]⁺ | 142.07864 |

| [M+K]⁺ | 163.00798 |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine and amide groups would appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the primary amide (Amide I band) is a strong absorption typically found around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected near 1600-1640 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C-C and C-N skeletal vibrations can be more prominent. The symmetric C-F stretching modes are also Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis and confirmation of the functional groups present in the molecule.

A summary of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ and -CONH₂ | N-H Stretch | 3200 - 3500 |

| -C=O | C=O Stretch (Amide I) | 1650 - 1680 |

| -CONH₂ | N-H Bend (Amide II) | 1600 - 1640 |

| -CF₂- | C-F Stretch | 1000 - 1200 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

As of the latest literature search, no publically available crystal structure for this compound has been reported. Should such data become available, it would provide invaluable, unambiguous confirmation of its molecular geometry and intermolecular packing arrangement.

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies for 3-Amino-2,2-difluoropropanamide

The drive for green chemistry is pushing the development of sustainable synthetic routes for complex molecules. Future methodologies for synthesizing this compound are expected to focus on reducing waste, minimizing energy consumption, and utilizing renewable resources. Key advancements will likely emerge from the adoption of continuous flow processes and the use of bio-based solvents. portlandpress.com Flow chemistry offers superior control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste streams. portlandpress.com Furthermore, the replacement of traditional volatile organic solvents with greener alternatives, such as bio-solvents derived from biomass or supercritical carbon dioxide, represents a crucial step towards reducing the environmental footprint of its synthesis. portlandpress.com

| Proposed Sustainable Approach | Principle | Potential Advantages |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a flask. | Improved heat and mass transfer, enhanced safety, higher yields, easier scale-up, and reduced waste. portlandpress.com |

| Bio-solvent Utilization | Use of solvents derived from renewable biomass sources (e.g., fermentation). | Reduced reliance on petrochemicals, potential for biodegradability, and lower toxicity. portlandpress.com |

| Supercritical Fluid Technology | Employing solvents like supercritical CO2 as reaction media. | Non-flammable, low cost, chemically inert, and allows for easy product separation by simple depressurization. portlandpress.com |

| Catalysis with Earth-Abundant Metals | Replacing precious metal catalysts (e.g., Palladium) with those based on Iron or Copper. | Lower cost, reduced toxicity, and greater abundance, contributing to economic and environmental sustainability. acs.orgnih.gov |

Exploration of Chemoenzymatic and Biocatalytic Approaches for its Synthesis and Derivatization

Biocatalysis is a rapidly advancing field that utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild conditions, offering a sustainable alternative to traditional synthetic methods. portlandpress.comrsc.org The synthesis of a chiral fluorinated compound like this compound is an ideal target for chemoenzymatic strategies. Enzymes such as transaminases could be employed for the asymmetric amination of a corresponding difluorinated keto-precursor, establishing the amine stereocenter with high enantiomeric excess. rsc.org Hydrolases, particularly lipases, are another class of robust enzymes that could be used for the kinetic resolution of racemic mixtures of this compound or its derivatives. rsc.org The development of engineered enzymes, including specialized fluorinases, could one day enable the direct and selective incorporation of fluorine, further revolutionizing the synthesis of such compounds. nih.govtib.eu

| Potential Biocatalytic Step | Enzyme Class | Transformation | Key Advantage |

| Asymmetric Amination | Transaminase (ATA) | Converts a ketone precursor to a chiral amine. | High stereoselectivity (>99% e.e.), mild reaction conditions (aqueous media, room temp), avoids protecting groups. rsc.org |

| Kinetic Resolution | Hydrolase (e.g., Lipase) | Selectively acylates or hydrolyzes one enantiomer from a racemic mixture. | Broad substrate scope, high enantioselectivity, operational stability in non-aqueous media. rsc.org |

| Amide Formation | Ligase | Forms the amide bond from a carboxylic acid precursor and ammonia (B1221849)/amine. | High specificity, avoids harsh coupling reagents, environmentally benign. |

| Directed Evolution | Engineered P450s/Fluorinases | Custom-designed enzymes for specific C-H amination or fluorination steps. | Potential for novel reactivity not achievable with traditional catalysts, high regio- and stereocontrol. rsc.orgutdallas.edu |

Discovery of New Reactivities and Catalytic Transformations Involving the Fluoroamide Moiety

The functional groups of this compound are not merely passive structural elements but can be active participants in chemical transformations. The amide group, for instance, can act as a directing group in transition-metal-catalyzed C-H activation reactions. Research has shown that related fluoroamide structures can direct iron-catalyzed C-H fluorination, suggesting that the amide in this compound could be used to guide the functionalization of adjacent C-H bonds. acs.org This opens up pathways for late-stage diversification of the molecule. Moreover, the gem-difluoro motif itself influences the reactivity of the molecule and can be a target for transformation. Radical defluorination reactions could potentially transform the difluoro group into a monofluoro or non-fluorinated moiety, providing access to a range of analogs. acs.org

| Transformation Type | Moiety Involved | Potential Catalyst/Reagent | Outcome |

| Directed C-H Functionalization | Amide Group | Palladium(II), Iron(II) | Selective introduction of new functional groups at positions directed by the amide. acs.orgnih.gov |

| Radical Defluorination | gem-Difluoro Group | Photoredox Catalysts | Stepwise removal of fluorine atoms to generate monofluoro or non-fluorinated derivatives. acs.orgresearchgate.net |

| N-Alkylation/Arylation | Primary Amine | Transition Metal Catalysts | Synthesis of a library of secondary and tertiary amine derivatives. |

| Cross-Coupling Reactions | Amide (as leaving group) | Nickel/Palladium Catalysts | Conversion of the amide to other functional groups (e.g., ketones, esters). |

Integration of this compound into Advanced Functional Materials and Supramolecular Architectures

Amino acids and their derivatives are premier building blocks for the bottom-up construction of functional soft materials due to their inherent chirality and ability to form extensive hydrogen-bonding networks. mdpi.comnih.gov this compound is an attractive candidate for creating novel supramolecular structures. The combination of hydrogen-bond donors (amine, amide N-H) and acceptors (amide C=O, fluorine atoms) within a single small molecule provides a blueprint for self-assembly into ordered structures like nanofibers, ribbons, and hydrogels. mdpi.com The gem-difluoro group is particularly intriguing, as C-F bonds can participate in non-covalent interactions and impart unique properties such as increased thermal stability and hydrophobicity. These self-assembled materials could find applications in fields such as tissue engineering, controlled drug release, and sensing, where the specific properties conferred by the fluorinated amino amide can be exploited.

| Supramolecular Structure | Key Driving Interactions | Potential Properties | Prospective Applications |

| Hydrogels | Hydrogen bonding, Hydrophobic interactions | pH-responsive, thermal stability, shear-thinning | 3D cell culture, injectable drug delivery systems, biosensors. mdpi.comnih.gov |

| Nanofibers/Nanotubes | π-stacking (if derivatized with aromatics), Dipole-dipole, Hydrogen bonding | High aspect ratio, mechanical strength | Scaffolds for tissue engineering, templates for inorganic material synthesis. nih.gov |

| Organogels | Van der Waals forces, Hydrogen bonding | Gelling of organic solvents | Pollutant removal, reaction media for catalysis. |

| Liquid Crystals | Anisotropic molecular shape (through derivatization), Dipolar interactions | Order-disorder transitions, electro-optical effects | Components for display technologies, smart materials. |

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-Amino-2,2-difluoropropanamide?

The synthesis typically involves fluorination of precursor molecules, such as amino propanamide derivatives, under controlled conditions. For example, methyl ester analogs (e.g., Methyl 3-amino-2,2-difluoropropanoate hydrochloride) are synthesized via nucleophilic substitution or esterification reactions, followed by purification using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure high yield and purity . Reaction conditions (e.g., temperature, solvent selection) must be optimized to avoid side products.

Q. What safety protocols are critical when handling fluorinated amino acid derivatives like this compound?

Standard laboratory safety measures include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. Avoid inhalation of dust or aerosols, and ensure proper ventilation. Storage should be in airtight containers under inert conditions to prevent degradation. Safety data for analogous compounds emphasize avoiding skin/eye contact and immediate medical consultation in case of exposure .

Q. Which analytical techniques are most effective for characterizing this compound and its structural analogs?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorination patterns and structural integrity. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups. For purity assessment, HPLC with UV detection is recommended .

Advanced Research Questions

Q. How does fluorination at the 2,2 position influence the pharmacokinetic and bioactivity profiles of this compound?

Fluorine atoms enhance metabolic stability and electrophilicity, potentially improving binding affinity to biological targets. Studies on similar fluorinated amino acid esters show altered pharmacokinetics, such as increased resistance to enzymatic degradation and improved membrane permeability. Comparative assays with non-fluorinated analogs are critical to isolate fluorine-specific effects .

Q. What strategies can resolve contradictions in reported bioactivity data for fluorinated propanamide derivatives?

Discrepancies may arise from variations in experimental conditions (e.g., solvent polarity, pH) or impurities. Methodological solutions include:

- Replicating studies under standardized conditions.

- Using isotopic labeling (e.g., deuterated analogs) to track metabolic pathways and isolate active species .

- Applying computational modeling to predict binding interactions and validate experimental results .

Q. How can this compound be utilized as a building block in peptidomimetic drug design?

Its fluorinated backbone mimics natural amino acids while conferring unique electronic properties. For example, trifluoromethylated analogs are used in peptidomimetics to enhance protease resistance. Strategic incorporation into peptide chains requires coupling reagents like HATU or DCC, followed by structural validation via X-ray crystallography or cryo-EM .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Fluorine’s electronegativity can interfere with traditional detection methods. Solutions include:

- Derivatization with fluorogenic tags for enhanced sensitivity in LC-MS.

- Using deuterated internal standards to normalize matrix effects .

- Employing ¹⁹F NMR for direct quantification in complex mixtures .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.